5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol
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Overview
Description
5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H18OS It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a sulfanylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Addition of Sulfanyl Group: A sulfanyl group is introduced to the cyclohexanone through a nucleophilic addition reaction. This step requires the use of a suitable sulfanylating agent under controlled conditions.
Methylation: The methylation of the cyclohexane ring is achieved using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Reduction: The final step involves the reduction of the ketone group to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to a hydrocarbon by removing the hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.
Major Products
Oxidation: 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexanone.
Reduction: 5-Methyl-2-(2-propyl)cyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.
5-Methylcyclohexanol: A methylated derivative of cyclohexanol.
2-(2-Sulfanylpropan-2-yl)cyclohexanol: A compound with a similar sulfanyl group but lacking the methyl substitution.
Uniqueness
5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol is unique due to the presence of both a methyl and a sulfanyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQNGLUIXGYKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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